N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide
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Overview
Description
N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide is a complex organic compound that features a purine derivative and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylphenylamine with 6-chloropurine to form an intermediate, which is then reacted with 2-bromoacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a neutral or slightly alkaline medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: NaH in DMF or dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to purine receptors or enzymes involved in nucleotide metabolism, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(9H-purin-6-ylsulfanyl)acetamide
- Tenofovir Alafenamide Impurity
Uniqueness
N-[4-(propan-2-yl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to its specific structural features, such as the isopropyl group on the phenyl ring and the purine-sulfanyl linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-10(2)11-3-5-12(6-4-11)21-13(22)7-23-16-14-15(18-8-17-14)19-9-20-16/h3-6,8-10H,7H2,1-2H3,(H,21,22)(H,17,18,19,20) |
InChI Key |
AIBZLQDOGGTSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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